3-(1-([1,1'-Biphenyl]-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione
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Description
3-(1-([1,1'-Biphenyl]-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C21H20N2O3S and its molecular weight is 380.46. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, a series of these compounds demonstrated good activity against gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis. Some compounds also showed excellent antifungal activity, indicating their potential as lead compounds for developing new antimicrobial agents (Prakash et al., 2011).
Anticancer Activity
Several thiazolidine-2,4-dione derivatives have been investigated for their anticancer properties. A study synthesized N-substituted indole derivatives with the thiazolidine-2,4-dione moiety and evaluated them against the MCF-7 human breast cancer cell line. One compound showed significant inhibition of the topoisomerase-I enzyme, highlighting the anticancer potential of thiazolidine-2,4-dione derivatives (Kumar & Sharma, 2022).
Biological Activity Enhancement
The modification of thiazolidine-2,4-dione derivatives has been explored to enhance their biological activity. For example, the introduction of various substituents has led to compounds with improved antibacterial and antifungal activities. This approach aims to develop compounds with potent biological activities by exploiting the versatile thiazolidine-2,4-dione scaffold (Aneja et al., 2011).
Properties
IUPAC Name |
3-[1-(4-phenylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c24-19-14-27-21(26)23(19)18-10-12-22(13-11-18)20(25)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9,18H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUBJMDJXAEMFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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